molecular formula C22H23N3O2 B2691282 N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide CAS No. 953158-16-2

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide

Cat. No. B2691282
CAS RN: 953158-16-2
M. Wt: 361.445
InChI Key: AXQPIGJQEAPROV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (referred to as DMOP) is a chemical compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research into the synthesis and reactions of compounds with similar structural motifs to N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide reveals complex reaction pathways and product profiles. For instance, Kinoshita et al. explored the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, yielding a variety of products including acetoacetamides and carboxamides, highlighting the diverse reactivity of related systems (Kinoshita, T., et al., 1989). These findings underscore the potential for this compound to undergo interesting transformations, expanding the toolkit for synthesizing novel heterocyclic compounds.

Structural Analysis and Material Properties

The structural characterization and analysis of compounds bearing resemblance to this compound are crucial for understanding their chemical properties and potential applications. Studies on related compounds, such as those by Xia Zou on the crystal structure of N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, provide insights into the molecular configurations and interactions that govern their stability and reactivity (Zou, X., 2001). Such studies are fundamental for the design and development of new materials with tailored properties.

Antiproliferative Effects and DNA Interactions

Research into the antiproliferative effects and DNA-binding properties of compounds structurally similar to this compound offers promising avenues for the development of novel therapeutic agents. Casini et al. investigated the interactions of dinuclear gold(III) compounds with bipyridyl ligands, revealing moderate cytotoxic properties and distinctive reactivity towards DNA and proteins, suggesting potential applications in cancer therapy (Casini, A., et al., 2006). These findings highlight the importance of structural and functional analyses for the discovery of compounds with potential biomedical applications.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-8-6-9-17(2)22(16)23-20(26)12-7-15-25-21(27)14-13-19(24-25)18-10-4-3-5-11-18/h3-6,8-11,13-14H,7,12,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQPIGJQEAPROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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